Product packaging for D-Galactose, 2-azido-2-deoxy-(Cat. No.:)

D-Galactose, 2-azido-2-deoxy-

Cat. No.: B8119564
M. Wt: 205.17 g/mol
InChI Key: URARQBMUQIRZQO-GASJEMHNSA-N
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Description

The Significance of Glycans in Biological Systems and Disease

Glycans are complex carbohydrate structures that are essential components of all living cells. mpg.de Found on the surface of cells and attached to proteins and lipids, they are involved in a vast array of biological processes. mpg.delongdom.org These functions range from structural support and energy storage to highly specific roles in cell-to-cell communication, immune responses, and host-pathogen interactions. longdom.orgnih.govcreative-proteomics.com The ABO blood group system, for instance, is determined by specific glycans on the surface of red blood cells. longdom.org

The intricate and diverse structures of glycans allow them to carry a vast amount of biological information. nih.gov However, alterations in glycan structures, a process known as aberrant glycosylation, are associated with numerous diseases, including cancer, diabetes, and autoimmune disorders. mpg.delongdom.org In cancer, for example, changes in the glycan coat of tumor cells can promote metastasis and help the cancer cells evade the immune system. frontiersin.orgnews-medical.net Consequently, the study of glycans is crucial for understanding disease mechanisms and developing new therapeutic strategies. longdom.orgglycanage.com

Emergence of Chemical Biology Tools for Glycan Studies

The inherent complexity of glycans and the non-template-driven nature of their synthesis have historically posed significant challenges to their study. mit.eduacs.org Unlike proteins, which are synthesized from a genetic template, glycan structures are determined by the coordinated action of numerous enzymes. mpg.de This makes traditional genetic and biochemical approaches difficult to apply.

To overcome these hurdles, the field of chemical biology has provided a powerful toolkit for glycan research. mit.edunih.gov These tools include methods for the chemical synthesis of complex glycans, glycan microarrays for studying glycan-protein interactions, and metabolic labeling techniques that allow for the visualization and identification of glycans in living systems. acs.orgfrontiersin.org

One of the most significant advances has been the development of bioorthogonal chemistry. mdpi.compalleonpharma.com This refers to chemical reactions that can occur within a living organism without interfering with native biochemical processes. mdpi.comantibodysociety.org These reactions have been instrumental in developing metabolic chemical reporters for glycans. nih.govrsc.org

Historical Context of Azido (B1232118) Sugars in Metabolic Glycan Engineering

The concept of metabolic oligosaccharide engineering (MOE) involves introducing unnatural sugar analogs into cellular metabolic pathways. caister.comnih.gov These analogs, which contain a bioorthogonal chemical handle, are processed by the cell's own machinery and incorporated into glycans. nih.govnih.gov This effectively "tags" the glycans for subsequent detection and analysis.

The pioneering work of Reutter and colleagues demonstrated that cells could tolerate and metabolize modified sugar precursors. nih.gov This laid the groundwork for the development of azido sugars as chemical reporters. The azide (B81097) group (N3) was an ideal choice for a bioorthogonal handle due to its small size, stability, and lack of reactivity with native biological molecules. nih.govresearchgate.net

In the late 1990s, the Bertozzi group introduced the use of azido sugars for metabolic glycan labeling. researchgate.net They demonstrated that cells fed with an azido-modified mannosamine (B8667444) analog would incorporate the corresponding azido-sialic acid into their cell surface glycans. antibodysociety.orgnih.gov This breakthrough was coupled with the development of the Staudinger ligation, a bioorthogonal reaction that allows for the specific covalent modification of the azide-tagged glycans with probes for imaging or enrichment. antibodysociety.orgmdpi.com Later, the development of copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions (click chemistry) provided even more efficient and versatile methods for labeling azido-tagged molecules. mdpi.comnih.gov

Overview of 2-Azido-2-deoxy-D-galactose as a Key Chemical Reporter in Glycoscience

2-Azido-2-deoxy-D-galactose, often referred to as GalNAz in its acetylated form (N-azidoacetylgalactosamine), is a prominent azido sugar used in glycobiology. nih.govbiorxiv.orgmedchemexpress.com It is an analog of N-acetylgalactosamine (GalNAc), a key monosaccharide in the biosynthesis of O-linked glycans, a major class of protein glycosylation. biorxiv.org

When introduced to cells, peracetylated GalNAz (Ac4GalNAz) can cross the cell membrane and is metabolized through the GalNAc salvage pathway. pnas.org It is ultimately converted to the nucleotide sugar donor UDP-GalNAz, which is then used by enzymes called glycosyltransferases to incorporate the azido sugar into growing glycan chains on proteins. pnas.orgnih.gov

The incorporation of 2-azido-2-deoxy-D-galactose into glycoproteins allows for their selective visualization and identification. biorxiv.orgpnas.org Researchers can use click chemistry or the Staudinger ligation to attach fluorescent probes for imaging, or affinity tags like biotin (B1667282) for the enrichment and subsequent identification of the labeled glycoproteins by mass spectrometry. nih.govnih.gov This has provided invaluable insights into the roles of O-linked glycosylation in various cellular processes and disease states. biorxiv.orgpnas.org

Table 1: Key Chemical Compounds in Glycobiology Research

Compound Name Abbreviation Role in Glycobiology
2-Azido-2-deoxy-D-galactose - A key chemical reporter for metabolic glycan engineering. chemsynlab.comchemspider.comtargetmol.com
N-Azidoacetylgalactosamine GalNAz The acetylated form of 2-azido-2-deoxy-D-galactose, used for metabolic labeling of O-linked glycans. nih.govmedchemexpress.com
N-Azidoacetylmannosamine ManNAz An azido sugar used to label sialic acid-containing glycans. nih.gov
N-Azidoacetylglucosamine GlcNAz An azido sugar used to label glycans containing N-acetylglucosamine. nih.gov
Uridine diphosphate (B83284) N-azidoacetylgalactosamine UDP-GalNAz The nucleotide sugar donor formed from GalNAz, used by glycosyltransferases. pnas.orgnih.gov
Uridine diphosphate N-azidoacetylglucosamine UDP-GlcNAz An epimer of UDP-GalNAz, involved in the labeling of O-GlcNAc modifications. pnas.org
N-acetylgalactosamine GalNAc A naturally occurring monosaccharide, a building block of O-linked glycans. biorxiv.org
N-acetylglucosamine GlcNAc A naturally occurring monosaccharide found in various glycans. longdom.org
Sialic acid - A monosaccharide often found at the terminal position of glycan chains. longdom.orgcreative-proteomics.com
Fucose - A deoxy sugar found in many N- and O-linked glycans. longdom.org

Table 2: Properties of 2-Azido-2-deoxy-D-galactose

Property Value
CAS Number 68733-26-6 carbosynusa.combiosynth.com
Molecular Formula C6H11N3O5 chemspider.comcarbosynusa.com
Molecular Weight 205.17 g/mol carbosynusa.combiosynth.com
Appearance White powder carbosynusa.com
Application Used in glycobiology for glycopeptide glycosylation and synthesis of glycoconjugates. targetmol.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3O5 B8119564 D-Galactose, 2-azido-2-deoxy-

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R,5R,6R)-3-azido-6-(hydroxymethyl)oxane-2,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O5/c7-9-8-3-5(12)4(11)2(1-10)14-6(3)13/h2-6,10-13H,1H2/t2-,3-,4+,5-,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URARQBMUQIRZQO-GASJEMHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N=[N+]=[N-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N=[N+]=[N-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 2 Azido 2 Deoxy D Galactose and Its Derivatives

De Novo Synthesis of 2-Azido-2-deoxy-D-galactose

The de novo synthesis of 2-azido-2-deoxy-D-galactose typically involves the stereoselective introduction of an azide (B81097) moiety at the C-2 position of a suitable galactose precursor. This process requires careful control of stereochemistry and the strategic use of protecting groups to achieve high yields and purity.

Stereoselective Introduction of the Azido (B1232118) Group at C-2

A common and effective method for introducing the azido group at the C-2 position is through the azidophenylselenylation of a protected galactal, such as 3,4,6-tri-O-acetyl-D-galactal. This reaction provides a direct route to 2-azido-2-deoxy-D-galactose derivatives. acs.org The process can be challenging to scale up due to reproducibility issues and the use of potentially hazardous azide reagents. acs.org However, recent advancements have led to the development of safer and more scalable continuous flow methods for this transformation. acs.org

Another approach involves the nucleophilic displacement of a suitable leaving group, such as a triflate, at the C-2 position with an azide source. For instance, 2-hydroxy-β-D-glucopyranosyl carbonates can be converted to their 2-azido-2-deoxy-β-D-mannopyranose counterparts via triflation of the 2-hydroxyl group followed by an SN2 displacement with sodium azide. researchgate.net While this example yields the manno-configuration, similar principles can be applied to galactose precursors with appropriate stereochemical control.

Furthermore, Lewis-acid-mediated azidation of C2-substituted glycals offers a highly regio- and stereoselective method for introducing the azido group. rsc.org The reactivity and selectivity of this reaction are influenced by the electronic properties of the substituent at the C-2 position. rsc.org

Role of Protecting Group Chemistry in Synthetic Yield and Stereocontrol

Protecting groups are instrumental in carbohydrate chemistry, influencing not only the reactivity of the sugar molecule but also the stereochemical outcome of reactions. nih.govsemanticscholar.orgwiley-vch.de In the synthesis of 2-azido-2-deoxy-D-galactose, the choice of protecting groups for the hydroxyl functions at C-3, C-4, and C-6 is critical for achieving high yields and controlling the stereoselectivity of the azidation step and subsequent glycosylations. nih.govresearchgate.netbeilstein-journals.orgresearchgate.net

For instance, the use of acetyl groups at the 3- and 4-positions of 2-azido-2-deoxygalactosyl (GalN₃) donors has been shown to be particularly important for achieving high α-selectivity in glycosylation reactions. acs.orgnih.gov This is attributed to the remote participation of the acetyl groups, which can shield the anomeric center and direct the incoming nucleophile to the α-face. acs.orgnih.govacs.org In contrast, benzyl (B1604629) ether protecting groups, while widely used for their stability, can also engage in remote participation to promote the formation of 1,2-cis-glycosidic bonds. researchgate.net

The table below summarizes the effect of different protecting groups on the stereoselectivity of glycosylation reactions with 2-azido-2-deoxygalactosyl donors.

Protecting Group at C-3 & C-4Predominant AnomerRationale
Acetylα (1,2-cis)Remote participation of the acetyl groups shields the β-face. acs.orgnih.gov
BenzylCan favor α (1,2-cis)Remote participation of benzyl ethers can influence stereoselectivity. researchgate.net

Chemical Modification of Precursors for 2-Azido-2-deoxy-D-galactose Analogs

Building upon the core 2-azido-2-deoxy-D-galactose scaffold, various analogs with enhanced biological utility can be synthesized through chemical modifications.

Synthesis of Peracetylated 2-Azido-2-deoxy-D-galactose for Enhanced Cellular Permeability

Peracetylation, the process of protecting all free hydroxyl groups with acetyl esters, is a common strategy to increase the lipophilicity of sugars and thereby enhance their permeability across cell membranes. The synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-α,β-D-galactopyranose is a key step in preparing precursors for the synthesis of D-galactosamine-containing oligosaccharides. taylorfrancis.com This compound can be synthesized from peracetylated galactose by first converting it to a galactal derivative, followed by treatment with ceric ammonium (B1175870) nitrate (B79036) and sodium azide. researchgate.net

The peracetylated form, once inside the cell, can be processed by cellular enzymes, making the azido sugar available for metabolic labeling studies.

Preparation of Nucleotide Sugar Derivatives (e.g., UDP-6-azido-6-deoxy-D-galactose)

Nucleotide sugars are the activated forms of monosaccharides used by glycosyltransferases in the biosynthesis of oligosaccharides and glycoconjugates. The synthesis of unnatural nucleotide sugar analogs, such as UDP-6-azido-6-deoxy-D-galactose, provides valuable tools for studying and engineering glycosylation pathways.

Enzymatic synthesis offers an efficient route to these complex molecules. For example, mutants of galactokinase, UTP–glucose-1-phosphate uridylyltransferase, and α-1,4-galactosyltransferase LgtC have been employed for the production of UDP-6-azido-6-deoxy-D-galactose. oup.comnih.gov These engineered enzymes can accommodate the azido-functionalized substrate, leading to high conversion yields. nih.gov A robust enzymatic process for the gram-scale production of the related UDP-6-azido-GalNAc has also been developed, highlighting the potential of biocatalysis in this field. nih.gov

Chemical synthesis provides an alternative route. For instance, a gram-scale synthesis of UDP-6-N₃-Glc has been achieved through a four-step process involving phosphoryl glycosylation as a key step. acs.orgacs.org This general approach can be adapted for the synthesis of UDP-6-azido-6-deoxy-D-galactose.

Stereoselective Glycosylation with 2-Azido-2-deoxy-D-galactose Donors

The construction of the glycosidic linkage is a pivotal step in oligosaccharide synthesis, and achieving high stereoselectivity is a major challenge. 2-Azido-2-deoxy-D-galactose donors are widely used for the stereoselective formation of α-galactosamine linkages, as the 2-azido group is non-participating and does not direct the stereochemical outcome through neighboring group participation. acs.orgnih.gov

The stereoselectivity of glycosylation reactions with these donors is influenced by a multitude of factors, including the nature of the protecting groups, the reactivity of the donor and acceptor, the promoter system, and the reaction temperature. acs.orgnih.gov

A gold-catalyzed SN2 glycosylation method has been developed for the highly stereoselective synthesis of 2-azido-2-deoxygalactosides. nih.govchinesechemsoc.org This method utilizes a specially designed leaving group that directs the attack of the acceptor, leading to excellent levels of stereocontrol. nih.gov This allows for the synthesis of both 1,2-cis and 1,2-trans glycosides with high efficiency and selectivity. nih.gov

The table below provides examples of glycosylation reactions with 2-azido-2-deoxy-D-galactosyl donors and the resulting stereoselectivity.

Donor Protecting GroupsAcceptorPromoter/MethodPredominant Anomer
3,4,6-Tri-O-acetylVariousNot specifiedα (1,2-cis)
Per-benzylated with 1-naphthoate (B1232437) leaving groupPrimary and secondary alcoholsGold-catalyzed SN2α (1,2-cis)
Picoloyl group at C-3VariousNIS/TfOHβ (1,2-trans)

Gold-Catalyzed SN2 Glycosylation Approaches

A highly stereoselective method for the synthesis of 2-azido-2-deoxygalactosides has been developed utilizing a gold-catalyzed SN2 glycosylation. nih.govnih.gov This approach employs glycosyl donors with a specially designed 1-naphthoate leaving group that incorporates an amide directing group. nih.gov Upon activation of the leaving group by a gold catalyst, the amide group is positioned to guide the incoming glycosyl acceptor via a hydrogen-bonding interaction, facilitating an SN2 attack. nih.govnih.gov

This strategy allows for stereoinversion at the anomeric center, meaning that both 1,2-cis and 1,2-trans-2-azido-2-deoxyglycosides can be synthesized with high efficiency and stereoselectivity from the corresponding anomeric donors. chinesechemsoc.org For instance, the use of a 1,2-trans-2-azido-2-deoxyglycosyl donor leads to the highly stereoselective formation of a 1,2-cis-glycosidic linkage. nih.gov This method is effective under mild reaction conditions and is compatible with a wide array of glycosyl acceptors, including those with primary and more challenging secondary hydroxyl groups. chinesechemsoc.org

The effectiveness of this gold-catalyzed SN2 glycosylation is demonstrated by the successful synthesis of various glycosides in excellent yields and with high levels of stereospecificity. nih.gov For example, reactions of per-benzylated 2-azido-2-deoxy-β-D-galactopyranosyl donors at 0 °C resulted in complete reactions within 3–24 hours, yielding products with excellent α-selectivity. chinesechemsoc.org The utility of this chemistry has been showcased in the synthesis of a trisaccharide that contains three 1,2-cis-2-azido-2-deoxyglycosidic linkages. nih.gov

Table 1: Gold-Catalyzed Glycosylation of 2-Azido-2-deoxy-β-D-galactopyranosyl Donors chinesechemsoc.org
AcceptorProductYield (%)Anomeric Ratio (α/β)
tert-butanol2c84Exclusive α
l-menthol2d71Exclusive α
cholesterol2e85Exclusive α
Galactose-derived primary acceptor2f>90Exclusive α
Glucose-derived primary acceptor2g>90Exclusive α
Glucose-derived secondary acceptor2i71-85Exclusive α

Phenyl Selenoglycosides as Glycosyl Donors for Complex Oligosaccharide Synthesis

Phenyl 2-azido-2-deoxy-1-selenogalactosides have emerged as versatile glycosyl donors for the stereoselective synthesis of oligosaccharides containing the 2-azido-2-deoxy-D-galactose unit. researchgate.net These donors are typically prepared through the azidophenylselenylation of glycals, a reaction that can be performed under homogeneous conditions to ensure reproducibility and scalability. researchgate.netacs.org This method provides a direct route to 2-azido-2-deoxy-1-selenoglycosides, which can be used immediately in glycosylation reactions. researchgate.net

A key advantage of using phenyl selenoglycoside donors is the ability to control the stereochemical outcome of the glycosylation. researchgate.net By carefully selecting the reaction solvent, promoter, and the protecting groups on the donor, it is possible to achieve either complete β-selectivity or high α-selectivity. researchgate.net For example, the glycosylation of reactive acceptors can be modulated to favor one anomer over the other. This flexibility makes them valuable tools in the synthesis of complex oligosaccharides, such as those related to the galactosaminogalactan of the fungus Aspergillus fumigatus and fragments of capsular polysaccharides from Staphylococcus aureus. researchgate.net

The utility of these donors has been demonstrated in the synthesis of various biologically relevant glycans, including spacer-armed chitooligosaccharides and their biotinylated derivatives. researchgate.net The straightforward preparation of the donors and the high degree of stereocontrol in the glycosylation step make this approach a powerful tool for accessing complex 2-amino-2-deoxy-D-galactose-containing oligosaccharides. researchgate.net

Table 2: Stereocontrol in Glycosylation using Phenyl 2-azido-2-deoxy-1-seleno-α-D-galactopyranoside Donors researchgate.net
Donor Protecting GroupsAcceptorReaction Conditions (Solvent, Promoter)Predominant Anomer
3,4,6-tri-O-acetyl3-trifluoroacetamidopropanolVariedCan be modulated from complete β to high α
VariedMethyl 2,3-O-isopropylidene-α-L-rhamnopyranosideVariedCan be modulated from complete β to high α

Trichloroacetimidate (B1259523) Donors for Glycoconjugate Fabrication

Glycosyl trichloroacetimidates are widely used donors in carbohydrate chemistry due to their high reactivity and the mild acidic conditions required for their activation. nih.gov 2-Azido-2-deoxy-D-galactosyl trichloroacetimidates are particularly effective for the synthesis of glycoconjugates. biosynth.comresearchgate.net These donors are prepared from the corresponding 2-azido-2-deoxy-D-galactose hemiacetals. nih.gov

The glycosylation reactions using trichloroacetimidate donors are typically promoted by a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), or a Brønsted acid. nih.gov The stereochemical outcome of these reactions is highly dependent on several factors, including the protecting groups on the donor and the reaction temperature. acs.org

For instance, a systematic study on the influence of protecting groups on the stereoselectivity of 2-azido-2-deoxygalactosyl trichloroacetimidate donors revealed that acetyl groups at the 3- and 4-positions are crucial for achieving high α-selectivity. acs.org This suggests a potential participating role for these non-neighboring acetyl groups, which can compensate for the disarming effect of the azido group and promote the formation of the 1,2-cis product. acs.org Temperature also plays a significant role, with lower temperatures often leading to different selectivity profiles compared to room temperature. acs.org

Table 3: Influence of Protecting Groups on Stereoselectivity of 2-Azido-2-deoxygalactosyl Trichloroacetimidate Donors acs.org
Protecting Groups (3- and 4-positions)Reaction TemperaturePredominant Anomer
Acetyl-78 °C to Room TempHigh α-selectivity
Benzyl-78 °C to Room TempLower α-selectivity compared to acetyl

Strategies for Control of Anomeric Stereoselectivity in Glycosidic Linkage Formation

Achieving high stereoselectivity in the formation of glycosidic linkages, particularly the 1,2-cis configuration, is a persistent challenge in carbohydrate synthesis. chinesechemsoc.org For 2-azido-2-deoxy-D-galactose donors, the absence of a participating group at the C-2 position means that stereocontrol must be achieved through other means. Several strategies have been developed to influence the anomeric outcome.

One effective strategy is the use of a directing group attached to the leaving group, as seen in the gold-catalyzed SN2 glycosylation method. nih.govnih.gov The amide group in the 1-naphthoate leaving group actively directs the acceptor to attack from the opposite face, leading to a highly stereospecific inversion of the anomeric center. nih.gov This approach provides a reliable route to 1,2-cis glycosides from 1,2-trans donors. nih.gov

The choice of glycosyl donor type and promoter system is also critical. Phenyl selenoglycoside donors, for example, offer tunable stereoselectivity. researchgate.net The outcome can be shifted from β to α by modifying the reaction solvent and promoter, which influences the reaction mechanism and the nature of the intermediates formed. researchgate.net

Furthermore, remote protecting groups on the glycosyl donor can exert a significant influence on stereoselectivity. acs.org As observed with trichloroacetimidate donors, acetyl groups at the C-3 and C-4 positions of a 2-azido-2-deoxygalactosyl donor favor the formation of the α-glycoside. acs.org This is attributed to the participation of these non-neighboring groups, which can stabilize the transition state leading to the α-product. acs.org Finally, reaction temperature is a key parameter that can be adjusted to control stereoselectivity, with lower temperatures often enhancing the selectivity for a particular anomer. acs.org

Metabolic Engineering of Glycans Using 2 Azido 2 Deoxy D Galactose

Cellular Uptake and Intracellular Conversion Mechanisms of Azido-Galactose Precursors

The journey of 2-azido-2-deoxy-D-galactose into cellular glycans begins with its uptake and metabolic conversion. To enhance cell permeability, the azido (B1232118) sugar is often administered in its per-O-acetylated form, such as tetra-O-acetyl-N-azidoacetylgalactosamine (Ac4GalNAz). nih.gov Once inside the cell, cytosolic esterases are believed to remove these acetyl protecting groups, releasing the free azido sugar.

Following deacetylation, the azido sugar enters a salvage pathway analogous to that of its natural counterpart, N-acetyl-D-galactosamine (GalNAc). researchgate.net This pathway involves a series of enzymatic steps to convert the monosaccharide into a high-energy nucleotide sugar donor, the form required by glycosyltransferases. A key step is phosphorylation by a kinase, such as N-acetylgalactosamine kinase, to produce an azido-galactose-1-phosphate derivative. researchgate.net This intermediate is then converted to UDP-2-azido-2-deoxy-D-galactose (UDP-GalNAz), the activated sugar donor that can be utilized by the cell's glycosylation machinery. nih.gov While direct studies on 2-azido-2-deoxy-D-galactose are limited, research on the closely related 2-deoxy-D-galactose has shown it utilizes the cell's galactose-transport system, suggesting a potential uptake mechanism for the unacetylated azido analog. researchgate.net

Enzymatic Incorporation into Glycans and Glycoconjugates

The incorporation of the azido-galactose analog into cellular glycans is mediated by endogenous enzymes that normally synthesize these complex structures.

Endogenous glycosyltransferases are the enzymes responsible for transferring monosaccharides from activated nucleotide donors onto acceptor molecules like proteins and lipids. nih.gov The successful metabolic labeling with azido-galactose analogs relies on the ability of these enzymes to recognize and utilize the unnatural UDP-azido-sugar donor. nih.gov

Specifically, the family of polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs) has been shown to effectively use UDP-GalNAz. nih.gov These enzymes initiate mucin-type O-linked glycosylation by transferring GalNAc to serine or threonine residues on proteins. The fact that they incorporate the azido analog demonstrates a degree of flexibility in their substrate recognition. nih.gov In addition to metabolic labeling within cells, engineered mutant glycosyltransferases, such as β-1,4-galactosyltransferase, have been used in chemoenzymatic methods to specifically attach 2-azido-galactose to N-linked glycan moieties on molecules like monoclonal antibodies. nih.gov

The primary biosynthetic pathway targeted by N-azidoacetylgalactosamine (GalNAz), a derivative of 2-azido-2-deoxy-D-galactose, is mucin-type O-linked glycosylation. nih.gov GalNAz is incorporated at the initial position of the O-glycan, directly attached to the polypeptide chain. nih.gov This makes it a valuable tool for studying this specific and abundant form of protein modification.

While mucin-type O-glycans are the major target, it is possible that other glycoconjugate subtypes that utilize GalNAc could also be labeled with its azido analog. nih.gov These may include certain glycosphingolipids and chondroitin (B13769445) sulfate (B86663) proteoglycans, although these can often be separated from glycoproteins based on their different physical properties. nih.gov

Investigation of Substrate Promiscuity and Specificity of Glycosylation Machinery towards Azido Analogs

The ability of cellular machinery to process unnatural sugars is a reflection of enzyme promiscuity—the capacity of an enzyme to catalyze reactions on multiple distinct substrates. nih.gov While glycosyltransferases are typically specific, many exhibit enough flexibility to accept modified substrates. nih.gov

However, the acceptance of azido sugars is not universal and depends heavily on the position of the azide (B81097) group. Studies on a range of carbohydrate-processing enzymes have revealed that substituting a hydroxyl group with an azide at a secondary carbon, such as the C-2 position, is often poorly tolerated. nih.govdoktornarabote.ru This can result in significantly reduced processing efficiency compared to the natural substrate. nih.gov Despite this general observation, the successful incorporation of GalNAz by ppGalNAcTs into O-glycans indicates that this particular family of enzymes possesses sufficient promiscuity to accommodate the C-2 azido modification for effective metabolic labeling. nih.gov This differential acceptance by various enzymes can lead to variations in labeling outcomes between different cell types, which may reflect their unique enzymatic profiles. acs.org

Table 1: Enzyme Tolerance and Substrate Specificity for Azido Sugars
Enzyme ClassObservation on Azido Sugar ToleranceKey FindingsSource
Glycosyltransferases (General)Exhibit varying degrees of promiscuity.Can accept unnatural nucleotide sugar donors, but efficiency may be reduced. nih.govnih.gov
Carbohydrate-Processing Enzymes (General)Poorly accommodate azides at secondary carbons (e.g., C2 position).Azide substitution can significantly hamper glycan acceptance and processing compared to the parent molecule. nih.govdoktornarabote.ru
Polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs)Effectively utilize UDP-GalNAz.Demonstrates functional promiscuity, enabling the labeling of mucin-type O-linked glycoproteins. nih.gov
Mutant β-1,4-galactosyltransferaseCan be engineered to transfer 2-azido-galactose.Used in chemoenzymatic synthesis to modify N-linked glycans site-specifically. nih.gov

Applications in Metabolic Labeling Across Diverse Biological Contexts

The ability to introduce an azide group into cellular glycans opens the door to a wide range of applications, primarily through the use of bioorthogonal chemistry to attach probes for visualization and analysis. researchgate.net

Metabolic labeling with acetylated precursors of 2-azido-2-deoxy-D-galactose has been successfully applied to a variety of mammalian cell lines. nih.govnih.gov When these cells are cultured in the presence of the azido sugar, it is metabolized and incorporated into glycans, many of which are destined for the cell surface. nih.govnih.gov

The presence of these azido-modified glycans on the cell surface can be detected using highly selective chemical reactions. researchgate.net One common method is the Staudinger ligation, which forms a stable covalent bond between the azide and a phosphine-based probe, such as one conjugated to a FLAG epitope tag or a fluorescent dye. nih.govresearchgate.net Another powerful technique is the strain-promoted azide-alkyne cycloaddition (SPAAC), or "copper-free click chemistry," which ligates the azide to a strained alkyne probe, such as DBCO-biotin. nih.gov Following ligation with a reporter molecule, the labeled cells can be analyzed by methods like flow cytometry to quantify the extent of surface labeling or visualized using fluorescence microscopy to observe the localization of the modified glycans. nih.govnih.gov

Table 2: Examples of Mammalian Cell Surface Labeling with Azido-Galactose Analogs
Cell LineAzido Sugar PrecursorDetection MethodAnalysis TechniqueSource
JurkatAc4GalNAzStaudinger ligation with phosphine-FLAG probeFlow Cytometry nih.gov
H1299Ac4GalNAzStrain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO-biotinFlow Cytometry nih.gov
CHO ldlDVarious N-acyl modified GalNAc analogsDetection with specific antiserumNot specified researchgate.net
Multiple cell lines (e.g., HeLa, Jurkat, CHO, HL-60)Ac4GalNAzStaudinger ligationFlow Cytometry, Western Blot nih.gov

Bacterial Glycans and Pathogen Studies

Metabolic oligosaccharide engineering (MOE) serves as a powerful tool for the investigation of bacterial glycans. This technique utilizes synthetic monosaccharides containing a bioorthogonal chemical reporter, such as an azide group, which can be metabolically incorporated into the glycan structures of bacterial cells. The azide group then allows for the covalent attachment of probes for visualization and identification.

One of the key advantages of this approach is its application in studying pathogenic and symbiotic bacteria. By introducing an azide-modified sugar like a derivative of 2-azido-2-deoxy-D-galactose, researchers can track the biosynthesis of bacterial cell wall components. The bacterial cell wall is a crucial target for new antibiotics due to its role in host colonization, pathogen survival, and evasion of the host immune system. The glycocalyx of the bacterial cell wall is dense with distinctive monosaccharides that are not present in human cells, making them an attractive target for selective therapies.

Research has shown that metabolic inhibitors based on the scaffolds of rare bacterial monosaccharides can interfere with glycan biosynthesis and impact the fitness of pathogenic bacteria. For example, studies on Helicobacter pylori have demonstrated that certain metabolic inhibitors can lead to significant structural and functional defects in the bacterium. These inhibitors have been shown to act in a bacteria-selective manner, highlighting their potential as a platform for the development of narrow-spectrum antibiotics.

The general strategy involves the design and synthesis of metabolic inhibitors that can be assessed for their ability to disrupt glycan biosynthesis. This is often detected by a decrease in the metabolic incorporation of unnatural, azide-containing sugars into cellular structures. This approach facilitates the identification of bacterial glycan biosynthesis inhibitors, expanding the toolkit available for glycochemistry research.

Table 1: Research Findings on Metabolic Labeling of Bacterial Glycans

Area of Study Key Findings Significance
Metabolic Oligosaccharide Engineering (MOE) Azide-containing sugars are taken up by bacterial cells and metabolically incorporated into cellular glycans. Enables the detection, identification, and visualization of glycans in live bacterial cells.
Pathogen Studies (Helicobacter pylori) Metabolic inhibitors based on rare bacterial monosaccharide scaffolds led to dramatic structural and functional defects. Demonstrates the potential for developing bacteria-selective, narrow-spectrum antibiotics.
Inhibitor Screening The effect of metabolic inhibitors on glycan biosynthesis can be detected by a diminished incorporation of unnatural, azide-containing sugars. Provides a cell-based assay to screen for new inhibitors of bacterial glycan biosynthesis.

Exosomes and Extracellular Vesicle Labeling

The study of exosomes and other extracellular vesicles (EVs) has been significantly advanced through the use of metabolic labeling with azido sugars. This method provides a non-invasive way to tag and track these vesicles, which are crucial for intercellular communication and have potential as biomarkers for various diseases.

The process involves incubating cells with a peracetylated form of an azido-sugar, such as tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz), a derivative of 2-azido-2-deoxy-D-galactose. The acetyl groups enhance the sugar's cell permeability. Once inside the cell, the unnatural sugar is processed by the cell's own metabolic pathways and incorporated into the glycans of newly synthesized proteins and lipids. These labeled glycoconjugates are then sorted into exosomes as they are formed and secreted.

The azide groups displayed on the surface of the exosomes serve as chemical handles for bioorthogonal "click" chemistry reactions. This allows for the specific attachment of various probes, such as fluorescent dyes or biotin (B1667282) tags, to the exosomes. For example, a fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group can be used to label the azido-modified exosomes through a copper-free click reaction. This enables the visualization and tracking of exosomes in vitro and in vivo.

Studies have shown that this metabolic labeling approach does not significantly alter the morphology, size, or protein composition of the exosomes. This is a critical advantage over other labeling methods, such as lipophilic dyes, which can form aggregates and lead to false-positive signals. The ability to specifically label and track newly synthesized populations of exosomes provides a powerful tool for studying their dynamic roles in both normal physiology and disease states.

Table 2: Research Findings on Exosome and Extracellular Vesicle Labeling

Technique Key Findings Applications
Metabolic Glycan Labeling Azido-sugars are metabolically incorporated into the glycans of exosomes. Enables specific and covalent labeling of exosomes for tracking and analysis.
Bioorthogonal Click Chemistry Azide-labeled exosomes can be efficiently tagged with probes like fluorescent dyes via copper-free click reactions. Facilitates the visualization of exosome uptake by cells and their distribution in vivo.
Characterization of Labeled Exosomes The labeling process does not significantly affect the physical and biochemical properties of the exosomes. Provides a reliable method for studying the biology and dynamics of exosome secretion and uptake.

Viral Glycoproteins and Viral Entry Research

Metabolic labeling with azido sugars has emerged as a valuable technique for studying viral glycoproteins, which play a critical role in the entry of enveloped viruses into host cells. By incorporating an azide-functionalized sugar, such as N-azidoacetylgalactosamine (GalNAz), into the glycans of viral envelope proteins, researchers can attach probes to visualize and study the infection process at a molecular level.

The methodology involves infecting host cells and culturing them in the presence of the azido sugar. The host cell's glycosylation machinery then incorporates the unnatural sugar into the N- and O-linked glycans of the newly synthesized viral glycoproteins. These modified glycoproteins are then assembled into new virus particles, resulting in virions that display azide groups on their surface.

These azide-modified viruses can then be labeled with imaging probes using bioorthogonal click chemistry. This allows for the direct and selective tracking of viral glycans. For instance, this approach has been successfully applied to label the envelope glycoproteins of the measles virus and the gp120 glycoprotein (B1211001) of HIV-1. acs.orgnih.gov The ability to specifically label viral glycoproteins has provided insights into their function and their interactions with host cells.

This labeling strategy enables the visualization of single virus entry and fusion events in living cells. nih.gov By combining the click-labeling of viral surface glycoproteins with a releasable viral content marker, researchers can reliably observe the process of viral fusion. Furthermore, this technique has been used to investigate the impact of glycosylation on the interaction of viral proteins with host cells. For example, studies with metabolically labeled gp120 from HIV-1 have shown that the glycan composition can significantly affect the uptake of the glycoprotein by dendritic cells. nih.gov This highlights the utility of 2-azido-2-deoxy-D-galactose and its derivatives as tools for functional characterization of viral glycoproteins and for advancing our understanding of viral pathogenesis.

Table 3: Research Findings on Viral Glycoproteins and Viral Entry

Virus Studied Methodology Key Findings
HIV-1 Metabolic labeling of gp120 with GalNAz and ManNAz. Demonstrated specific incorporation into gp120 glycans, allowing for direct detection and functional studies of the glycan shield. nih.gov
Measles Virus Metabolic incorporation of azido sugars into surface glycoproteins. Enabled the labeling of virus particles with fluorescent dyes for surface modification and tracking. acs.org
General Enveloped Viruses Click-labeling of metabolically incorporated azido sugars on viral glycoproteins. Allows for efficient labeling of diverse viral fusion glycoproteins for single-particle imaging of viral entry and fusion in living cells. nih.gov

Bioorthogonal Ligation Strategies Utilizing the Azido Group of 2 Azido 2 Deoxy D Galactose

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, renowned for its high efficiency, specificity, and biocompatibility under mild conditions. utoronto.ca

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective 1,3-dipolar cycloaddition between an azide (B81097), such as the one in 2-azido-2-deoxy-D-galactose, and a terminal alkyne. This reaction yields a stable 1,4-disubstituted 1,2,3-triazole linkage. researchgate.netjenabioscience.com The reaction is critically dependent on a copper(I) catalyst, which significantly accelerates the rate of the reaction compared to the uncatalyzed Huisgen cycloaddition. jenabioscience.com

The catalytic cycle begins with the formation of a copper(I) acetylide intermediate from the terminal alkyne. nih.gov This intermediate then reacts with the azide to form a six-membered cupracycle, which subsequently rearranges and, upon protonolysis, releases the triazole product and regenerates the copper(I) catalyst. nih.gov

In biological applications, the copper(I) catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent. nih.gov Sodium ascorbate (B8700270) is a widely used reducing agent for this purpose as it efficiently reduces Cu(II) to the catalytically active Cu(I) state. utoronto.canih.gov To enhance the reaction rate and protect biomolecules from potential damage by reactive oxygen species that can be generated, a copper-chelating ligand is often included. nih.gov Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives are common ligands that stabilize the copper(I) oxidation state and improve reaction kinetics. utoronto.ca

The CuAAC reaction's reliability and the stability of the resulting triazole ring have made it a favored method for the synthesis of a wide array of glycoconjugates. jenabioscience.com

The versatility of the CuAAC reaction allows for the conjugation of 2-azido-2-deoxy-D-galactose to a wide array of alkyne-functionalized probes. This enables the tailored labeling and study of glycans and glycoconjugates in various biological contexts. The choice of probe depends on the specific application, ranging from visualization to affinity purification.

Common Classes of Alkyne-Containing Probes for CuAAC:

Probe ClassSpecific ExamplesApplication
Fluorescent Dyes 5-FAM-Alkyne, 6-FAM-Alkyne, 5-TAMRA-Alkyne, Sulfo-Cy3-Alkyne, Sulfo-Cy5-Alkyne, AZDye488-Alkyne, AZDye546-Alkyne, AZDye647-Alkyne nih.govVisualization and imaging of glycans in cells and tissues. rsc.org
Affinity Tags Alkyne-Biotin, Cleavable Alkyne-Biotin Probes (e.g., DADPS-based) researchgate.netnih.govIsolation, purification, and identification of glycoconjugates. researchgate.netnih.gov
Bioactive Molecules Alkyne-modified peptides (e.g., alkyne-KGRGDS) utoronto.ca, Alkyne-functionalized polymers uq.edu.auIntroducing specific biological activities or properties to glycans. utoronto.cauq.edu.au
Nanomaterials Alkyne-functionalized gold nanoparticles lumiprobe.comDevelopment of targeted drug delivery systems and diagnostic tools. lumiprobe.comjenabioscience.com

The conjugation of these probes to 2-azido-2-deoxy-D-galactose that has been metabolically incorporated into cellular glycans allows for subsequent detection and analysis. For instance, the use of fluorescent alkyne probes enables the imaging of glycan trafficking and localization within cells. rsc.org Biotin-alkyne probes facilitate the enrichment of specific glycoconjugates for proteomic analysis. nih.gov The attachment of peptides or other bioactive molecules can be used to investigate glycan-protein interactions or to target specific cell types. utoronto.canih.gov Furthermore, the functionalization with alkyne-modified nanoparticles opens avenues for the development of novel diagnostic and therapeutic agents. jenabioscience.com

Advanced Glycomics and Glycoproteomics Applications of 2 Azido 2 Deoxy D Galactose Labeling

Imaging and Visualization of Labeled Glycans and Glycoconjugates

The introduction of an azide (B81097) group onto D-galactosamine, creating 2-azido-2-deoxy-D-galactose, provides a powerful bioorthogonal chemical handle. This allows for the tracking and visualization of glycans in complex biological systems. Once cells metabolically incorporate this azido (B1232118) sugar into their glycoconjugates, the azide group can be selectively reacted with probes for various imaging applications. nih.govresearchgate.net This process, known as metabolic oligosaccharide engineering, enables the visualization of glycans in cells and living organisms. nih.gov

Fluorescence Microscopy and Flow Cytometry for Cellular Glycan Analysis

Fluorescence microscopy and flow cytometry are powerful techniques for analyzing glycan expression and localization at the cellular level. The strategy involves introducing 2-azido-2-deoxy-D-galactose (or other azido sugars like Ac4GalNAz) to cells, where it is incorporated into the glycan biosynthesis pathways. researchgate.netnih.gov The azide-modified glycans displayed on the cell surface or within the cell can then be covalently tagged with a fluorescent reporter molecule through bioorthogonal chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netnih.gov

This labeling allows for high-resolution visualization of glycan localization. For instance, researchers have used this method to visualize the subcellular distribution of fucosylated glycoconjugates. nih.gov Two-photon fluorescence lifetime imaging microscopy (FLIM) has also been combined with azido sugar labeling to image specific glycoforms of endogenous proteins on the cell surface. nih.gov

TechniqueProbe TypeApplicationKey Finding
Fluorescence MicroscopyClick-activated fluorogenic probe (e.g., 4-ethynyl-N-ethyl-1,8-naphthalimide)Visualization of intracellular localization of fucosylated glycoconjugates. nih.govresearchgate.netDemonstrated specific labeling and visualization of azido-modified glycans in distinct cellular compartments. researchgate.net
Two-photon FLIMDonor fluorophore-labeled Fab fragment and Acceptor fluorophore-labeled bioorthogonal probe (e.g., DIBAC-647)Imaging the glycosylation state of specific endogenous glycoproteins (e.g., integrin αVβ3). nih.govEnabled monitoring of the glycosylation state of endogenous proteins deep within tissue specimens. nih.gov
Flow CytometryAlkyne-biotin followed by fluorescently-labeled avidin (B1170675) (e.g., FITC-avidin). nih.govQuantification of cell-surface glycan expression. nih.govShowed a significant increase in fluorescence for cells treated with azido sugars, allowing for population-level analysis of glycan expression. nih.govnih.gov
Table 1. Methodologies for Cellular Glycan Analysis using Azido Sugar Labeling.

Non-invasive In Vivo Imaging Modalities Utilizing Azido-Labeled Glycans

Metabolic labeling with azido sugars has been extended from cell culture to living organisms, enabling the non-invasive imaging of glycosylation dynamics in vivo. nih.govacs.orgnih.gov This approach provides a view of glycan turnover and expression in the context of a whole animal, which is crucial for studying disease progression. acs.org In this strategy, an azido sugar, such as peracetylated N-azidoacetylgalactosamine (Ac4GalNAz), is administered to a live animal (e.g., a mouse). acs.orgnih.gov The sugar is metabolized and incorporated into glycans in various tissues. nih.gov

Following metabolic labeling, a probe designed for a specific imaging modality is administered. This probe reacts in vivo with the azide-modified glycans through a bioorthogonal reaction. nih.govnih.gov Several imaging modalities have been successfully employed:

Radionuclide Imaging: A pretargeting approach can be used where the azido-labeled glycans are first reacted with a biotinylated probe via Staudinger ligation. Subsequently, a radionuclide-labeled avidin is administered, which binds to the biotin (B1667282) and allows for imaging via techniques like positron emission tomography (PET) or single-photon emission computed tomography (SPECT). acs.orgnih.gov

Magnetic Resonance Imaging (MRI): Researchers have developed water-soluble, gadolinium-based bioorthogonal MRI probes. nih.gov These probes, containing a strained cyclooctyne (B158145), react with the azido sugars incorporated into tissues. This reaction leads to a significant T1 contrast enhancement in tissues with high levels of glycan labeling, such as tumors, kidneys, and the liver, allowing for tomographic imaging of glycosylation. nih.gov

These in vivo methods have successfully imaged glycosylation in preclinical models, offering a powerful tool to study the role of glycans in diseases like cancer. acs.orgnih.gov

Imaging ModalityProbe TypeDetection PrincipleTissues Imaged
Radionuclide Imaging (Pretargeting)Phosphine-biotin probe followed by radionuclide-labeled avidin. acs.orgnih.govDetection of radiation emitted from the radionuclide concentrated at the site of azido-glycans. acs.orgTumor glycans. acs.orgnih.gov
Magnetic Resonance Imaging (MRI)Gadolinium-based bioorthogonal probe (e.g., TMDIBO–Lys–Gd). nih.govT1 contrast enhancement upon binding of the gadolinium probe to azido-glycans. nih.govTumor, kidney, liver, pancreas, spleen, heart, intestines. nih.gov
Table 2. In Vivo Imaging Modalities for Azido-Labeled Glycans.

Enrichment and Characterization of Glycoconjugates for Downstream Analysis

Beyond imaging, the azide handle introduced by 2-azido-2-deoxy-D-galactose is instrumental for the enrichment and subsequent detailed characterization of glycoconjugates. nih.gov Isolating these molecules from complex biological mixtures is a critical step for in-depth analysis, such as identifying the specific proteins that are glycosylated and the sites of modification. nih.govnih.gov

Affinity Capture and Purification Methodologies with Azido Tags

The azide group serves as a chemical tag for affinity purification. nih.govnih.gov This process involves covalently attaching a capture reagent, most commonly biotin, to the azide-labeled glycoconjugates via click chemistry or the Staudinger ligation. nih.gov Biotin has an exceptionally high affinity for proteins like avidin or streptavidin, which can be immobilized on a solid support such as agarose (B213101) or magnetic beads. patsnap.comresearchgate.net

The general workflow for affinity capture is as follows:

Cells or tissues are cultured with 2-azido-2-deoxy-D-galactose to incorporate the azido tag into glycoconjugates.

The cells are lysed to create a complex mixture of cellular components.

A biotinylated alkyne or phosphine (B1218219) probe is added to the lysate, which covalently links biotin to the azido-glycoconjugates.

The lysate is then passed over an affinity resin (e.g., streptavidin-agarose), which specifically captures the biotin-labeled glycoconjugates. patsnap.com

Unbound proteins and other molecules are washed away.

The captured glycoconjugates are eluted from the resin for downstream analysis.

This method allows for the selective enrichment of what are often low-abundance glycoproteins, facilitating their identification and characterization. nih.gov Affinity tags can be designed not only for purification but also to enhance the solubility of the target protein. patsnap.com

Affinity HandleBioorthogonal ReactionCapture ReagentAffinity Matrix
AzideCu(I)-catalyzed [3+2] cycloaddition (CuAAC)Biotin-AlkyneStreptavidin or Avidin beads. acs.org
AzideStrain-promoted [3+2] cycloaddition (SPAAC)Biotin-Cyclooctyne (e.g., DBCO-biotin)Streptavidin or Avidin beads. nih.gov
AzideStaudinger LigationBiotinylated PhosphineStreptavidin or Avidin beads. nih.govnih.gov
Table 3. Common Affinity Capture Strategies for Azido-Tagged Glycoconjugates.

Mass Spectrometry-Based Glycoproteomic Analysis

Mass spectrometry (MS) is a cornerstone technology for glycoproteomics due to its high sensitivity and ability to provide detailed structural information. nih.govd-nb.info Once glycoconjugates are enriched using the azido-tag affinity capture method, MS is employed to analyze the glycan structures and their attached peptides. nih.gov The typical workflow involves digesting the enriched glycoproteins with a protease (e.g., trypsin) to generate smaller glycopeptides, which are more amenable to MS analysis. iu.edu

These glycopeptides are then analyzed, often using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). d-nb.info This technique provides information on the mass of the glycopeptide and, through fragmentation analysis (MS/MS), can reveal both the sequence of the peptide and the composition of the attached glycan. nih.govd-nb.info

A primary goal of glycoproteomic analysis is to identify the specific sites of glycosylation on a protein—that is, the exact asparagine (N-linked) or serine/threonine (O-linked) residues to which glycans are attached. nih.gov The combination of metabolic labeling with 2-azido-2-deoxy-D-galactose and MS analysis provides a powerful means to achieve this.

After the affinity-purified glycoproteins are digested into peptides, they are subjected to MS/MS analysis. During tandem mass spectrometry, the glycopeptides are fragmented in a controlled manner. The resulting fragment ions are measured to produce an MS/MS spectrum. Analysis of this spectrum allows for the determination of the amino acid sequence of the peptide backbone. The mass difference between the observed peptide fragment ions and their theoretical masses reveals the presence and composition of the attached glycan. Crucially, the fragmentation data can pinpoint the specific amino acid residue that carries the glycan modification. researchgate.net

For example, in a study analyzing the O-glycosylation of kappa casein, MS analysis of glycopeptides revealed that each potential glycosylation site could be decorated with N-acetylgalactosamine (GalNAc) and galactose (Gal), which could be further modified with sialic acids. ucdavis.edu Similarly, analysis of bovine lactoferrin identified five different N-glycosylation sites, with detailed information on the variety of glycans present at each site, demonstrating the microheterogeneity of glycosylation. ucdavis.edu

ProteinGlycosylation TypeIdentified Glycosylation SitesAnalytical Method
Bovine LactoferrinN-linked252Asn, 300Asn, 387Asn, 495Asn, 564Asn. ucdavis.eduMALDI FTICR-MS analysis of pronase-digested glycopeptides. ucdavis.edu
Kappa CaseinO-linkedMultiple sites, each with a maximum of one GalNAc and one Gal unit, with further sialylation. ucdavis.eduMS analysis of pronase-digested glycopeptides. ucdavis.edu
Lactobacillus plantarum Acm2 peptideO-linkedSer-86 and Ser-95. researchgate.netnano-LC-electrospray ionization-MS with ETD fragmentation. researchgate.net
Table 4. Examples of Glycosylation Site Identification using Mass Spectrometry.
Quantitative Analysis of Glycoprotein (B1211001) Abundance and Modification

The metabolic labeling of glycans using sugar analogs containing bioorthogonal functional groups, such as 2-azido-2-deoxy-D-galactose, has become a pivotal technique for the quantitative analysis of glycoprotein abundance and post-translational modifications. This "metabolic oligosaccharide engineering" approach involves introducing the azide-modified sugar to cells, where it is processed by the cellular machinery and incorporated into glycoproteins. rsc.org The embedded azide group then serves as a chemical handle for conjugation to reporter tags via bioorthogonal reactions, such as the Staudinger ligation or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as click chemistry. rsc.org

This two-step labeling process enables the visualization and quantification of specific glycoprotein populations. rsc.org For instance, after cells are treated with an acetylated form of an azido-galactose analog (like Ac4GalNAz), the azido sugar is incorporated into cell-surface glycoproteins. rsc.org These labeled glycoproteins can then be reacted with probes, such as a phosphine-FLAG tag. Subsequent analysis using methods like flow cytometry with a fluorescently-conjugated anti-FLAG antibody allows for the quantification of labeled glycoproteins, with signal intensity directly correlating to the abundance of the modified proteins. rsc.org

This methodology also facilitates the enrichment and identification of glycoproteins. Azide-modified glycoproteins can be captured from cell lysates using probes like FLAG-phosphine. The captured proteins can then be identified and quantified using mass spectrometry-based proteomics, providing detailed information on changes in the expression and modification of specific glycoproteins under different cellular conditions. This makes it a powerful tool for comparative glycoproteomics and for understanding the roles of glycosylation in various disease states.

Table 1: Experimental Workflow for Quantitative Glycoprotein Analysis

StepDescriptionTechnique(s)Purpose
1. Metabolic LabelingIntroduction of an azide-modified galactose analog (e.g., peracetylated 2-azido-2-deoxy-D-galactose) into living cells or organisms. The sugar is metabolized and incorporated into glycans by glycosyltransferases.Cell Culture, In vivo administrationIntroduce a bioorthogonal handle into glycoproteins.
2. Bioorthogonal LigationThe azide-labeled glycoproteins are covalently tagged with a reporter molecule (e.g., biotin, fluorescent dye, FLAG peptide) via a highly specific chemical reaction.Staudinger Ligation, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Attach a detectable probe for visualization and purification.
3. Detection & QuantificationLabeled glycoproteins are detected and quantified from whole cells or cell lysates.Flow Cytometry, Fluorescence Microscopy, Western BlotMeasure the abundance and localization of labeled glycoproteins.
4. Enrichment & IdentificationTagged glycoproteins are isolated from complex biological samples for further characterization.Immunoprecipitation, Affinity ChromatographyIsolate specific glycoproteins for identification.
5. Mass Spectrometry AnalysisEnriched glycoproteins are identified and their sites of glycosylation are mapped.Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Provide detailed molecular information on protein identity and modification sites.

Structural and Dynamic Studies of Glycans

Electron Paramagnetic Resonance (EPR) Spectroscopy for Glycan Organization and Dynamics

Electron Paramagnetic Resonance (EPR) spectroscopy has emerged as a powerful technique for investigating the organization and dynamics of glycans on cell surfaces, enabled by labeling strategies that utilize azido sugars. The methodology involves the metabolic or enzymatic incorporation of an azide-modified monosaccharide, such as an analog of sialic acid derived from galactose precursors, into cell surface glycans. nih.govresearchgate.net Following this incorporation, a nitroxide-based spin label, modified with a complementary bioorthogonal group like dibenzocyclooctyne (DBCO), is attached to the azide via a copper-free click reaction. nih.gov

This approach effectively places a paramagnetic probe onto the glycan, allowing for the direct study of its local environment and mobility using EPR spectroscopy. nih.gov Analysis of the EPR spectra from these spin-labeled cells provides unique insights into the packing and dynamics of specific glycans within the cellular glycocalyx. nih.govresearchgate.net

Research has shown that EPR spectra of labeled cell surface sialoglycans can be simulated as a combination of two distinct motional components. nih.gov One component represents a relatively mobile or uncrowded micro-environment, while the second corresponds to a more motionally restricted state, indicative of a crowded and densely packed local environment. nih.govresearchgate.net The relative populations of these two components can vary between different cell lines, suggesting distinct glycan organization and packing. researchgate.net This innovative spin-labeling method provides valuable information on the heterogeneity and organization of the cellular glycocalyx that is not readily accessible through other techniques. nih.govresearchgate.net

Table 2: EPR Spectral Components of Spin-Labeled Sialoglycans

Spectral ComponentCharacterized MotionInterpretationBiological Implication
Component 1Highly MobileUncrowded, relaxed local environment.Glycans with greater conformational freedom, potentially more accessible for interactions.
Component 2Motionally RestrictedCrowded, densely packed local environment.Glycans in close proximity to other molecules, reflecting the dense nature of the glycocalyx.

Nuclear Magnetic Resonance (NMR) in Structural Elucidation of Labeled Biomolecules

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the atomic-level structural elucidation of biomolecules, including glycoproteins labeled with 2-azido-2-deoxy-D-galactose. nih.gov Once a glycoprotein is labeled, NMR can provide detailed information about the structure of the attached glycan, its conformation, and its interaction with the protein backbone. mdpi.comacs.org

The structural analysis of oligosaccharides by NMR relies on a suite of one-dimensional (1D) and two-dimensional (2D) experiments. nih.govmdpi.com Key information derived from these experiments includes the identification of individual sugar residues, their anomeric configuration (α or β), the sequence of monosaccharides, and the specific atoms involved in interglycosidic linkages. nih.gov

For biomolecules labeled with isotopic variants (e.g., ¹³C), NMR techniques become even more powerful. Experiments like the Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlate the chemical shifts of protons with their directly attached carbons, helping to assign resonances in crowded spectral regions. acs.orgnih.gov Further experiments, such as the COrrelation SpectroscopY (COSY) and Total COrrelation SpectroscopY (TOCSY), reveal through-bond connectivities between protons, which helps to define the spin systems of individual monosaccharide units. Heteronuclear Multiple Bond Correlation (HMBC) experiments can identify longer-range couplings between protons and carbons, which is crucial for determining the linkages between sugar residues. mdpi.com The introduction of the 2-azido-2-deoxy-D-galactose label provides a unique chemical signature that can be tracked within the larger biomolecule, aiding in the assignment and structural characterization of the modified glycan.

Table 3: Common NMR Experiments for Labeled Glycoprotein Analysis

NMR ExperimentAbbreviationInformation Provided
1D Proton NMR¹H NMRProvides an initial overview of the proton environment, including anomeric protons. mdpi.com
Correlation SpectroscopyCOSYIdentifies scalar-coupled protons within a sugar ring, helping to trace the proton network. nih.gov
Total Correlation SpectroscopyTOCSYExtends the correlation to the entire spin system of a monosaccharide residue.
Heteronuclear Single Quantum CoherenceHSQCCorrelates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), resolving spectral overlap. nih.gov
Heteronuclear Multiple Bond CorrelationHMBCShows correlations between protons and carbons over two or three bonds, crucial for identifying glycosidic linkages. mdpi.com
Nuclear Overhauser Effect SpectroscopyNOESYIdentifies protons that are close in space, providing information on 3D conformation and intermolecular interactions.

Enzymatic and Mechanistic Studies Utilizing 2 Azido 2 Deoxy D Galactose Probes

Probing Glycosylation Pathway Regulation and Mechanisms in Cellular Systems

Metabolic labeling with 2-azido-2-deoxy-D-galactose has provided profound insights into the regulation and crosstalk of glycosylation pathways. When introduced to cells, peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) is deacetylated and converted into UDP-N-azidoacetylgalactosamine (UDP-GalNAz) via the galactosamine salvage pathway. This azido-sugar nucleotide can then be utilized by glycosyltransferases.

A key discovery enabled by this probe is the metabolic crosstalk between the O-linked N-acetylgalactosamine (O-GalNAc) and O-linked N-acetylglucosamine (O-GlcNAc) glycosylation pathways. It was found that UDP-GalNAz can be epimerized by UDP-galactose-4'-epimerase (GALE) to form UDP-N-azidoacetylglucosamine (UDP-GlcNAz). This azido-glucose nucleotide is then a substrate for O-GlcNAc transferase (OGT), leading to the labeling of intracellular O-GlcNAc-modified proteins. pnas.org This finding was significant as it revealed an unexpected promiscuity of the O-GlcNAcylation machinery and provided a robust method for labeling O-GlcNAcylated proteins. pnas.org

The efficiency of this metabolic conversion has been a subject of study. For instance, it has been observed that treating human cells with Ac4GalNAz leads to the biosynthesis of UDP-GlcNAz and subsequent labeling of O-GlcNAcylated proteins in a GALE-dependent manner. pnas.org In fact, Ac4GalNAz treatment often results in more robust labeling of O-GlcNAcylated proteins than treatment with peracetylated N-azidoacetylglucosamine (Ac4GlcNAz), suggesting that the UDP-GlcNAc pyrophosphorylase step in the GlcNAc salvage pathway may be rate-limiting. pnas.org

To overcome the challenge of metabolic crosstalk and achieve more specific labeling of O-GalNAc glycans, researchers have developed modified azido-galactose probes. For example, a branched N-acylamide side chain on GalNAc, creating "GalNAzMe," was shown to confer resistance to GALE-mediated epimerization. pnas.orgbiorxiv.org This engineered probe, when its UDP-sugar donor is biosynthesized in cells, exclusively enters the O-GalNAc glycosylation pathway, providing a more precise tool for studying this specific modification. pnas.orgbiorxiv.org

The table below summarizes the differential metabolic fates of various azido-sugar probes, highlighting the importance of probe design in studying specific glycosylation pathways.

ProbePrimary Metabolic PathwayNotes
Ac4GalNAzO-GalNAc glycosylation and, via epimerization, O-GlcNAc glycosylationDemonstrates metabolic crosstalk between pathways. pnas.org
Ac4GlcNAzO-GlcNAc glycosylationLabeling can be less efficient due to potential rate-limiting steps in its salvage pathway. pnas.org
Caged GalNAzMe-1-phosphateO-GalNAc glycosylationResistant to epimerization by GALE, allowing for specific labeling of O-GalNAc glycans. pnas.orgbiorxiv.org

Investigation of Glycosyltransferase Substrate Specificity and Engineering

The use of 2-azido-2-deoxy-D-galactose has been instrumental in exploring the substrate specificity of glycosyltransferases and in guiding their engineering for novel applications. The ability of these enzymes to accept and transfer modified sugars like their azido (B1232118) counterparts provides valuable information about the flexibility of their active sites.

High-Throughput Screening for Glycosynthase Activity using Azido Sugars

Azido sugars, including derivatives of 2-azido-2-deoxy-D-galactose, are valuable donor substrates for glycosynthases, which are engineered glycosidases that can synthesize oligosaccharides. High-throughput screening (HTS) methods are crucial for rapidly identifying active and improved glycosynthase variants from large mutant libraries. The azide (B81097) group on the donor sugar can be exploited in these screening platforms. One such strategy involves detecting the release of the azide ion upon successful glycosidic bond formation. This can be achieved through various methods, including bioorthogonal click chemistry reactions with fluorescent or colorimetric probes, allowing for rapid and sensitive detection of enzyme activity in a high-throughput format. These HTS assays have been pivotal in the directed evolution of glycosynthases with enhanced catalytic efficiency and altered substrate specificities.

Studying Enzyme Promiscuity and Chemoenzymatic Synthesis of Complex Glycans

The promiscuity of glycosyltransferases, their ability to accept a range of donor and acceptor substrates beyond their natural partners, is a key area of investigation. 2-Azido-2-deoxy-D-galactose serves as an excellent tool to probe this promiscuity. As previously mentioned, the acceptance of UDP-GlcNAz (derived from UDP-GalNAz) by OGT is a prime example of such promiscuity. pnas.org This has significant implications for understanding the regulation of glycosylation and for the chemoenzymatic synthesis of complex glycans.

In chemoenzymatic synthesis, the combination of chemical synthesis and enzymatic catalysis allows for the efficient construction of complex oligosaccharides and glycoconjugates. 2-Azido-2-deoxy-D-galactose is a valuable building block in this approach. Its azido group can serve as a masked amino group, which can be readily converted to an N-acetyl group found in natural glycans at a later stage of the synthesis. Furthermore, the azide allows for the attachment of various tags or molecules through click chemistry, facilitating the purification and characterization of the synthesized glycans. The promiscuity of certain glycosyltransferases allows them to transfer 2-azido-2-deoxy-D-galactose from its UDP-donor to various acceptor molecules, enabling the stepwise and controlled synthesis of complex glycan structures that would be challenging to produce through purely chemical or enzymatic methods. This approach has been successfully employed in the synthesis of O-glycans and other complex glycoconjugates.

Elucidation of Glycan Functions in Fundamental Biological Processes

By enabling the visualization and perturbation of glycosylation, 2-azido-2-deoxy-D-galactose probes have contributed to a deeper understanding of the roles of glycans in fundamental biological processes such as cell signaling, adhesion, and immunological recognition.

Metabolic labeling with Ac4GalNAz allows for the incorporation of an azide handle into cell surface glycans. This bioorthogonal handle can then be tagged with fluorescent probes for imaging, or with affinity tags for the enrichment and identification of glycoproteins. This approach has been used to identify and characterize glycoproteins involved in various cellular functions.

For example, in the context of cell signaling , alterations in glycosylation are a hallmark of many physiological and pathological processes, including cancer. The ability to label and track specific classes of glycans using azido sugars can help to elucidate how changes in glycosylation affect cell signaling pathways. By identifying the glycoproteins that are differentially glycosylated in response to specific stimuli, researchers can gain insights into the molecular mechanisms underlying these signaling events.

In cell adhesion , cell-surface glycans play a crucial role in mediating cell-cell and cell-extracellular matrix interactions. The use of 2-azido-2-deoxy-D-galactose to label cell surface glycoconjugates can help to identify the specific glycoproteins involved in these adhesive processes. Furthermore, the introduction of bulky tags via click chemistry can be used to sterically block glycan-mediated interactions, providing a means to probe the functional consequences of these interactions.

Regarding immunological recognition , glycans on the surface of cells and pathogens are key recognition elements for the immune system. The ability to metabolically label glycans with azido sugars provides a powerful tool to study these interactions. For instance, it allows for the identification of glycoproteins that are recognized by specific lectins or antibodies of the immune system. This information is critical for understanding immune surveillance, pathogen recognition, and the development of novel immunotherapies.

Development of Chemical Probes and Biosensors Based on 2 Azido 2 Deoxy D Galactose

Design and Synthesis of Functionalized Reporter Molecules

The azide (B81097) group of metabolically incorporated GalAz serves as a versatile chemical handle for the covalent attachment of reporter molecules through bioorthogonal chemistry, most notably the Staudinger ligation and copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), often referred to as "click chemistry". nih.govresearchgate.net This enables the tagging of glycans with a diverse array of functional probes for their detection, isolation, and characterization.

The ability to visualize and track glycans within their native cellular environment is crucial for understanding their dynamic roles. The conjugation of reporter molecules to GalAz has enabled the development of sophisticated tools for glycan detection.

Fluorescent Dyes: A common strategy for visualizing glycans involves the attachment of fluorescent dyes. Following metabolic incorporation of GalAz into cellular glycoconjugates, an alkyne-functionalized fluorophore can be introduced, which covalently links to the azide-bearing glycans via click chemistry. nih.gov This approach allows for the sensitive and specific detection of galactosylated glycans in living cells and organisms through fluorescence microscopy and flow cytometry. nih.govnih.gov For instance, a non-fluorescent precursor probe, 4-ethynyl-N-ethyl-1,8-naphthalimide, can be "clicked" with an azido-modified sugar, triggering a fluorescent signal. nih.gov This method has been successfully used to visualize the incorporation of an azido-containing fucose analog into glycoproteins. nih.gov A similar strategy can be employed with 2-azido-2-deoxy-D-galactose to study the dynamics of galactosylation.

Spin Labels: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying the dynamics and environment of molecules. By attaching a stable nitroxide radical (a spin label) to GalAz, researchers can probe the local environment of galactosylated glycans on the cell surface. nih.gov In a method analogous to that used for sialic acids, GalAz can be metabolically incorporated into cell surface glycans. Subsequently, a spin label functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), can be attached via copper-free click chemistry. nih.govrsc.org EPR analysis of the spin-labeled cells can then provide information on the mobility and accessibility of the tagged glycans, offering insights into the organization and dynamics of the glycocalyx. nih.govuniversiteitleiden.nl

Epitope Tags: For the detection and isolation of glycans using well-established biochemical techniques, small peptide epitope tags can be conjugated to GalAz. Following metabolic labeling, a phosphine (B1218219) or alkyne derivative of an epitope tag, such as the FLAG-tag (DYKDDDDK), can be attached via Staudinger ligation or click chemistry. nih.govnih.gov This allows for the detection of galactosylated proteins and lipids through standard immunological methods, including Western blotting and immunoprecipitation, using commercially available anti-FLAG antibodies. nih.govdeepdyve.com This approach facilitates the identification and enrichment of specific galactosylated biomolecules for further analysis. nih.gov

Table 1: Examples of Reporter Molecules for Glycan Detection via 2-Azido-2-deoxy-D-galactose Labeling
Reporter TypeSpecific ExampleMethod of AttachmentApplication
Fluorescent DyeAlkyne-functionalized RhodamineCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Fluorescence microscopy, Flow cytometry
Spin LabelDBCO-functionalized Nitroxide RadicalStrain-promoted Azide-Alkyne Cycloaddition (SPAAC)Electron Paramagnetic Resonance (EPR) Spectroscopy
Epitope TagPhosphine-FLAGStaudinger LigationWestern blotting, Immunoprecipitation, Proteomics

Beyond detection, the azide group of GalAz provides a handle for the creation of affinity probes designed to capture and isolate specific biomolecules that interact with galactosylated glycans. These probes are instrumental in identifying glycan-binding proteins and characterizing glycoproteomes.

A common strategy involves the conjugation of biotin (B1667282) to GalAz-labeled glycans. Biotin's high affinity for avidin (B1170675) and streptavidin allows for the efficient capture of biotinylated molecules. Following metabolic incorporation of GalAz, an alkyne- or phosphine-functionalized biotin derivative can be attached. The resulting biotinylated glycoconjugates can then be isolated from complex biological mixtures using avidin- or streptavidin-functionalized beads or surfaces. nih.gov This approach has been successfully employed to enrich and identify fucosylated glycoproteins from cell lysates. nih.gov A similar methodology with 2-azido-2-deoxy-D-galactose would enable the selective enrichment and subsequent proteomic analysis of galactosylated proteins.

Furthermore, 2-azido-2-deoxy-D-galactose can be used to create affinity matrices for the purification of galactose-binding proteins, such as lectins. The azido (B1232118) sugar can be immobilized on a solid support, such as agarose (B213101) beads, via click chemistry. The resulting galactose-functionalized matrix can then be used in affinity chromatography to capture and purify proteins that specifically recognize terminal galactose residues.

Carbohydrate Microarrays and Surface Functionalization for Glycan Interaction Studies

Carbohydrate microarrays have emerged as a powerful high-throughput tool for studying the interactions between glycans and a wide range of biological partners, including proteins, antibodies, and whole cells. frontiersin.orgnih.govnih.gov The covalent immobilization of carbohydrates onto a solid surface is a key step in the fabrication of these arrays. The azide functionality of 2-azido-2-deoxy-D-galactose makes it an ideal candidate for surface functionalization via click chemistry. researchgate.netrsc.org

Glass slides or other suitable surfaces can be functionalized with alkyne groups. poly-an.de Subsequently, 2-azido-2-deoxy-D-galactose can be "clicked" onto the surface, resulting in a dense and spatially defined presentation of galactose residues. frontiersin.orgresearchgate.net This method offers several advantages, including high reaction efficiency, specificity, and the ability to perform the immobilization under mild, aqueous conditions. researchgate.net The resulting galactose-functionalized surfaces can be used to probe the binding specificity of various lectins and other galactose-binding proteins. frontiersin.org By presenting a multivalent display of galactose, these microarrays can mimic the clustered presentation of glycans on cell surfaces, providing insights into the avidity-driven interactions that are common in biological systems. nih.govnih.gov

Activity-Based Protein Profiling Applications in Glycobiology

Activity-based protein profiling (ABPP) is a chemical proteomic strategy that utilizes reactive chemical probes to target and identify active enzymes within a complex proteome. While direct ABPP probes for glycosyltransferases are challenging to design, metabolic labeling with azido sugars like 2-azido-2-deoxy-D-galactose can be adapted for an activity-based approach to study the enzymes involved in galactose metabolism. frontiersin.orgnih.govnih.gov

By introducing GalAz into cells, it becomes a substrate for the enzymes of the Leloir pathway and subsequently for galactosyltransferases. frontiersin.org The incorporation of the azido sugar into glycans is a direct readout of the activity of these enzymes. Following metabolic labeling, the azide-tagged glycoconjugates can be reacted with an alkyne-functionalized reporter tag, such as biotin or a fluorophore, via click chemistry. rsc.org The labeled proteins can then be enriched and identified by mass spectrometry, providing a profile of the proteins that have been galactosylated and, by extension, the active galactosyltransferases in the cell. nih.govdeepdyve.com This metabolic labeling approach, while not a direct ABPP method in the traditional sense, provides a powerful means to interrogate the functional state of the galactose metabolism and glycosylation machinery in living systems. nih.govresearchgate.net

Engineering of Multivalent Glycoclusters and Glycomimetics for Biological Perturbation

The interactions between glycans and their protein receptors are often characterized by low intrinsic affinity but high avidity due to multivalent presentation. frontiersin.orgnih.gov To mimic this multivalency and create potent inhibitors or modulators of glycan-binding proteins, researchers have engineered multivalent glycoclusters and glycomimetics. researchgate.netscielo.br The azide group of 2-azido-2-deoxy-D-galactose provides a convenient handle for the construction of such multivalent structures using click chemistry. nih.govnih.gov

Current Challenges and Future Perspectives in 2 Azido 2 Deoxy D Galactose Research

Limitations in Metabolic Glycan Engineering Methodologies

Metabolic glycan engineering with GalNAz involves feeding cells the unnatural sugar, which is then incorporated into various glycoconjugates by the cell's own biosynthetic machinery. nih.gov The incorporated azide (B81097) can then be tagged with probes for visualization or enrichment. researchgate.net However, the efficiency and precision of this process can be influenced by several factors.

Optimization of Azido (B1232118) Sugar Incorporation Efficiency and Specificity in Diverse Cell Types

A significant challenge in using GalNAz is the variability in its incorporation efficiency and specificity across different cell types. This variability can be attributed to the differential expression and activity of enzymes in the glycan biosynthetic pathways of various cells. princeton.edu Some cells may metabolize GalNAz more efficiently, leading to robust labeling, while others may show lower incorporation rates. princeton.edu

Furthermore, the specificity of labeling can be compromised by metabolic crosstalk. For instance, UDP-GalNAz, the activated form of GalNAz, can be converted to UDP-GlcNAz by the enzyme UDP-galactose 4-epimerase (GALE). uni-konstanz.de This epimerization leads to the incorporation of the azido sugar into GlcNAc-containing glycans, complicating the specific analysis of GalNAc-modified proteins. uni-konstanz.denih.gov Research has shown that GalNAz treatment can result in the labeling of both cell-surface mucin-type O-glycans and intracellular O-GlcNAcylated proteins. nih.gov

To address these challenges, researchers are exploring strategies such as:

Engineered Enzymes: The use of engineered pyrophosphorylases, like a mutant AGX1, can bypass metabolic bottlenecks and significantly boost the biosynthesis of the corresponding nucleotide-sugar, thereby increasing cell surface labeling. researchgate.net

Genetically Encoded Metabolic Glycan Labeling (GeMGL): This approach uses a "bump-and-hole" strategy, pairing an unnatural sugar with a specifically engineered mutant enzyme to achieve cell-type-specific labeling in vivo. nih.gov

Structurally Modified Azido Sugars: Designing GalNAz analogs that are resistant to epimerization by GALE is another promising approach to enhance labeling specificity for O-GalNAc glycans. researchgate.net

ChallengeObserved IssuePotential SolutionSupporting Evidence
Variable Incorporation EfficiencyLabeling intensity differs significantly between cell lines.Optimization of sugar concentration and incubation time for each cell type. princeton.edu
Lack of SpecificityEpimerization of UDP-GalNAz to UDP-GlcNAz by GALE leads to off-target labeling.Use of GALE-deficient cell lines or development of epimerase-resistant GalNAz analogs. uni-konstanz.deresearchgate.net
Metabolic CrosstalkGalNAz can label both O-GalNAc and O-GlcNAc modifications.Engineered enzyme systems (e.g., "bump-and-hole") for targeted incorporation. uni-konstanz.denih.gov

Considerations for Metabolic Perturbations and Potential Off-Target Labeling in Complex Biological Systems

The introduction of an unnatural sugar like GalNAz into cellular metabolism can potentially perturb the normal glycosylation process. The azide group, being bulkier than the native acetyl group, may affect the activity of glycosyltransferases and other enzymes involved in glycan processing. princeton.edu Studies have shown that the presence of an azido group can hamper the acceptance of the sugar by certain carbohydrate-processing enzymes, which could alter the final glycan structures. princeton.edu

Off-target labeling is another critical consideration. Besides the intended enzymatic incorporation into glycans, there have been reports of non-enzymatic reactions. For instance, per-O-acetylated forms of unnatural sugars, which are used to enhance cell permeability, can lead to unexpected S-glyco modification of protein cysteines. nih.gov Recent research has focused on synthesizing GalNAz derivatives with different protective groups, such as longer-chain fatty acids, to minimize such off-target reactions while maintaining efficient labeling. nih.gov

It is crucial to carefully evaluate the potential for metabolic perturbations and off-target effects in each experimental system to ensure that the observations accurately reflect the underlying biology and are not artifacts of the labeling methodology.

Advancements in Bioorthogonal Chemical Methodologies

The success of metabolic glycan engineering with GalNAz is critically dependent on the subsequent bioorthogonal reaction used to attach a probe to the incorporated azide. These reactions must be highly efficient, specific, and biocompatible.

Development of Next-Generation Click Reagents with Improved Kinetics and Biocompatibility

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," is a widely used bioorthogonal reaction. However, the cytotoxicity of the copper catalyst has limited its application in living systems. This has spurred the development of copper-free click chemistry, primarily the strain-promoted azide-alkyne cycloaddition (SPAAC). sigmaaldrich.com

SPAAC utilizes strained cyclooctynes that react rapidly with azides without the need for a toxic catalyst. sigmaaldrich.com Ongoing research focuses on developing next-generation cyclooctyne (B158145) reagents with even faster reaction kinetics and improved biocompatibility. sigmaaldrich.com For example, bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) are popular reagents that exhibit excellent cycloaddition kinetics. nih.gov The goal is to create reagents that enable rapid and efficient labeling at very low concentrations, minimizing any potential perturbation to the biological system.

Reagent TypeKey FeatureAdvantageExample
Copper-Catalyzed (CuAAC)High reaction rate.Efficient ligation.Alkyne probes with Copper(I) catalyst.
Strain-Promoted (SPAAC)Copper-free, bioorthogonal.High biocompatibility, suitable for live-cell imaging.DBCO, BCN derivatives.
Next-Generation SPAACImproved kinetics and stability.Faster labeling at lower concentrations.Biarylazacyclooctynone (BARAC). sigmaaldrich.com

Strategies for Orthogonal Labeling and Multiplexed Glycan Analysis

A key frontier in glycoscience is the ability to simultaneously track different glycan populations within the same cell. This requires the development of multiple, mutually orthogonal bioorthogonal reactions. By using different chemical reporters (e.g., an azide and an alkyne) on different sugar precursors, and corresponding orthogonal ligation reagents, researchers can achieve multiplexed labeling.

For instance, combining SPAAC for an azide-modified sugar with an inverse-electron-demand Diels-Alder (IEDDA) reaction for a trans-cyclooctene-tagged sugar allows for the simultaneous visualization of two distinct glycan types. This enables the study of the interplay and co-localization of different glycan structures in complex biological processes. The development of a broader toolkit of truly orthogonal bioorthogonal reactions is an active area of research that will greatly enhance our ability to perform multiplexed glycan analysis. nih.gov

Integration with Emerging Technologies for Glycoscience

The true power of 2-azido-2-deoxy-D-galactose as a chemical reporter is realized when it is combined with advanced analytical and imaging technologies. This integration is opening new avenues for exploring the structure, function, and dynamics of glycans with unprecedented detail.

One of the most powerful integrations is with mass spectrometry (MS)-based glycoproteomics . After metabolic labeling with GalNAz, the incorporated azide allows for the selective enrichment of glycoproteins or glycopeptides via click chemistry to an affinity tag like biotin (B1667282). nih.govnih.gov This enrichment step is crucial for detecting low-abundance glycoproteins from complex cellular lysates. Subsequent analysis by MS can identify the specific proteins that are glycosylated and even pinpoint the sites of glycosylation. nih.govnih.gov This approach provides a global view of the O-GalNAc glycoproteome and how it changes in response to different stimuli or in disease states.

In the realm of cellular imaging, the combination of GalNAz labeling with super-resolution microscopy techniques, such as STORM (stochastic optical reconstruction microscopy), has enabled the visualization of the glycocalyx with nanoscale precision. researchgate.netaist.go.jp This allows researchers to map the spatial distribution of specific glycan types on the cell surface, revealing intricate organizational patterns that were previously unobservable. researchgate.net For example, studies have used this approach to measure the height of the glycocalyx and observe changes in its organization during processes like the epithelial-to-mesenchymal transition. researchgate.net

Furthermore, the principles of GalNAz labeling are being adapted for single-cell analysis . Emerging technologies aim to simultaneously analyze both the glycome and the transcriptome (RNA) of individual cells. researchgate.net This will provide a much deeper understanding of cellular heterogeneity and how glycosylation patterns correlate with gene expression at the single-cell level.

Finally, the bioorthogonal handle provided by GalNAz is being leveraged in proximity labeling techniques. By attaching a labeling enzyme (like a peroxidase) to a glycan-binding protein, researchers can map the transient interactions between the glycan-binding protein and its glycoprotein (B1211001) ligands in living cells. The azide on the glycan can serve as a point of attachment for reagents that facilitate this proximity-based labeling of interacting partners.

The continued integration of GalNAz-based metabolic labeling with these and other emerging technologies promises to provide profound new insights into the complex world of glycobiology.

Achieving Single-Cell Resolution in Glycan Analysis and Imaging

A major frontier in glycobiology is the ability to study the glycome at the single-cell level. frontiersin.orgfrontiersin.org Cellular heterogeneity within tissues is a hallmark of complex biological systems, and this diversity extends to the glycan coat, or glycocalyx. nih.gov Traditional methods for glycan analysis typically require a large number of cells, obscuring the subtle but significant differences between individual cells. sciex.com

The development of technologies for single-cell glycomics is therefore a critical area of research. nih.gov While techniques like single-cell RNA sequencing have revolutionized transcriptomics, a parallel, robust method for analyzing the glycome of a single cell has been challenging to develop. frontiersin.orgnih.gov This is primarily because, unlike nucleic acids, glycans cannot be amplified. frontiersin.org

Metabolic labeling with azido sugars like 2-azido-2-deoxy-D-galactose offers a promising approach to visualize and analyze glycans at the single-cell level. nih.govacs.org By incorporating this chemical reporter into cellular glycans, researchers can use bioorthogonal chemistry to attach fluorescent probes, enabling high-resolution imaging. nih.govnyu.edubiorxiv.org Recent advancements have even made it possible to visualize individual sugars within glycans on the cell surface, offering unprecedented insights into the molecular architecture of the glycocalyx. biorxiv.org

However, challenges remain in quantifying the glycan profile of a single cell. Current imaging techniques provide spatial information but often lack the quantitative depth of mass spectrometry-based approaches. frontiersin.orgsciex.com Future efforts will likely focus on integrating metabolic labeling with highly sensitive analytical platforms to achieve comprehensive single-cell glycomic analysis. sciex.com

Automation and High-Throughput Screening Platforms for Glycan Research

The complexity of the glycome necessitates the development of automated and high-throughput methods to accelerate research. frontiersin.orgnih.gov Analyzing the vast array of glycan structures and their interactions is a time-consuming process. aist.go.jp High-throughput platforms are essential for screening libraries of compounds that modulate glycosylation, identifying novel glycan-binding proteins, and diagnosing diseases based on glycan biomarkers.

Recent progress in this area includes the development of droplet-based single-cell glycan and RNA sequencing methods, allowing for the simultaneous analysis of the glycome and transcriptome of thousands of cells. nih.govaist.go.jp This technology converts glycan information into a readable DNA sequence via DNA-barcoded lectins, which can then be amplified and analyzed using next-generation sequencing. nih.gov

These advancements are paving the way for a more comprehensive understanding of cellular function by linking glycomic data with other 'omics' datasets. nih.gov The integration of automated liquid handling, advanced analytical techniques, and sophisticated data analysis pipelines will be crucial for realizing the full potential of high-throughput glycomics.

TechnologyApplicationThroughputReference
Droplet-based scGR-seqSimultaneous glycan and RNA sequencing~10,000 cells aist.go.jp
Lectin MicroarraysProfiling glycan structuresHigh frontiersin.org
Mass Spectrometry ImagingSpatial glycan analysis in tissuesModerate news-medical.net

Expanding the Scope of 2-Azido-2-deoxy-D-galactose Analogs for Targeted Glycosylation Pathways

While 2-azido-2-deoxy-D-galactose is a valuable tool, there is a growing need to develop a broader range of azido sugar analogs to probe specific glycosylation pathways with greater precision. nih.govnih.gov The metabolic fate of an azido sugar is not always restricted to a single pathway, which can complicate the interpretation of experimental results.

Researchers are designing and synthesizing novel analogs of rare deoxy amino sugars to achieve more targeted labeling of specific glycan types or in particular organisms. semanticscholar.org For instance, analogs of N-acetylfucosamine and bacillosamine have been shown to be differentially incorporated into glycans of various bacterial species. semanticscholar.org

Furthermore, the position of the azido group on the sugar ring can influence its metabolic processing and incorporation. nih.govnih.gov By strategically modifying the structure of the azido sugar, it is possible to create chemical reporters that are selectively utilized by certain enzymes or incorporated into specific classes of glycoconjugates. nih.govnih.gov This approach allows for the targeted investigation of distinct glycosylation pathways, such as O-GlcNAcylation, without labeling other glycan types. nih.govnih.gov

The development of a diverse toolkit of azido sugar analogs will provide researchers with the means to dissect the complexities of glycan biosynthesis and function with greater specificity.

AnalogTargeted Pathway/ApplicationReference
2-azido-2-deoxy-glucose (2AzGlc)O-GlcNAc modifications nih.govnih.gov
Azido-labeled N-acetylgalactosamine (GalNAz)Mucin-type O-glycans acs.org
Azido-labeled N-acetylmannosamine (ManNAz)Sialic acid biosynthesis nih.gov

Potential for Advanced Glycoengineering and Synthetic Glycobiology Applications in Fundamental and Applied Research

The ability to metabolically label glycans with chemical reporters like 2-azido-2-deoxy-D-galactose opens up exciting possibilities for glycoengineering and synthetic glycobiology. These fields aim to manipulate and engineer cellular glycosylation for a variety of basic research and therapeutic applications.

In fundamental research, glycoengineering can be used to study the roles of specific glycans in processes such as cell adhesion, signaling, and immune recognition. nih.gov By introducing modified glycans onto the cell surface, researchers can observe the functional consequences and gain a deeper understanding of glycan function.

In applied research, there is significant potential for developing novel diagnostics and therapeutics. For example, changes in cell surface glycosylation are a hallmark of cancer, and azido sugar labeling could be used to develop cancer-specific imaging agents or drug delivery systems. news-medical.netresearchgate.net In vivo imaging using metabolic glycan labeling has already been demonstrated in animal models, highlighting the translational potential of this technology. acs.orgresearchgate.net

Furthermore, synthetic glycobiology aims to create artificial glycosylation pathways and novel glycoconjugates with tailored properties. The synthesis of complex glycosyl phosphosaccharides, which are important in many biological processes, is a key challenge being addressed by new synthetic methods. acs.org The ability to produce these and other complex glycans will be essential for advancing our understanding of their functions and for developing new glycan-based technologies.

Q & A

Q. How can thermodynamic data for D-galactose improve reaction design?

  • NIST Reference Data :
Property Value Reference
ΔfH° (solid)-1287 kJ/mol
S° (solid)212 J/mol·K
  • Applications : Calculate Gibbs free energy (ΔG) for glycosylation reactions to predict spontaneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.